molecular formula C8H10FO3P B13683492 Dimethyl (4-fluorophenyl)phosphonate

Dimethyl (4-fluorophenyl)phosphonate

Cat. No.: B13683492
M. Wt: 204.13 g/mol
InChI Key: VGJOAISDEPXNNN-UHFFFAOYSA-N
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Description

Dimethyl (4-fluorophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (4-fluorophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 4-fluorobenzaldehyde under acidic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields. The use of bromotrimethylsilane (BTMS) for silyldealkylation of dialkyl phosphonates is a favored method due to its convenience, high yields, and mild conditions .

Chemical Reactions Analysis

Types of Reactions: Dimethyl (4-fluorophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl (4-fluorophenyl)phosphonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (4-fluorophenyl)phosphonate involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s phosphonate group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

  • Dimethyl methylphosphonate
  • Diethyl (4-fluorophenyl)phosphonate
  • Dimethyl (4-chlorophenyl)phosphonate

Comparison: Dimethyl (4-fluorophenyl)phosphonate is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs, the fluorine substitution can enhance the compound’s stability and biological activity .

Properties

Molecular Formula

C8H10FO3P

Molecular Weight

204.13 g/mol

IUPAC Name

1-dimethoxyphosphoryl-4-fluorobenzene

InChI

InChI=1S/C8H10FO3P/c1-11-13(10,12-2)8-5-3-7(9)4-6-8/h3-6H,1-2H3

InChI Key

VGJOAISDEPXNNN-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=CC=C(C=C1)F)OC

Origin of Product

United States

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